Structural Elucidation and Supramolecular Assembly of 1,3,5-Tris(2,2-dimethylpropionylamino)benzene
Structural Elucidation and Supramolecular Assembly of 1,3,5-Tris(2,2-dimethylpropionylamino)benzene
Target Audience: Researchers, Materials Scientists, and Polymer Formulation Professionals Content Type: Technical Guide & Whitepaper
Executive Summary
The compound 1,3,5-tris(2,2-dimethylpropionylamino)benzene (commercially known as Irgaclear XT 386 or BTA) is a highly efficient supramolecular building block and commercial clarifying agent for isotactic polypropylene (iPP). Despite its widespread industrial use, determining its exact solid-state arrangement historically presented a significant challenge. Because the molecule's strong, unidirectional hydrogen-bonding network drives rapid self-assembly into submicron fibers and microcrystalline powders, growing single crystals suitable for conventional Single-Crystal X-Ray Diffraction (SCXRD) is nearly impossible.
This whitepaper details the synergistic "NMR Crystallography" approach required to elucidate its crystal structure. By synthesizing high-resolution X-Ray Powder Diffraction (XRPD), solid-state NMR (ssNMR), and computational modeling, researchers can establish a self-validating protocol for structural determination. Furthermore, we dissect how the resulting pseudohexagonal rod packing dictates the compound's function as an epitaxial nucleating agent.
Molecular Architecture and the Single-Crystal Challenge
The molecular core of 1,3,5-tris(2,2-dimethylpropionylamino)benzene features trigonal ( C3 ) symmetry, comprising a central benzene ring functionalized with three bulky pivaloyl (2,2-dimethylpropionyl) groups via amide linkages.
The structural paradox of this molecule lies in its dual nature:
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Steric Hindrance: The bulky tert-butyl groups prevent dense, isotropic 3D packing.
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Directed Affinity: The three amide protons and carbonyl oxygens are perfectly positioned to form a continuous, triple-helical N−H⋯O=C hydrogen-bonding network.
The Causality of Fibrillar Growth: The thermodynamic favorability of the 1D hydrogen-bonding network vastly outpaces lateral van der Waals interactions. Consequently, the compound rapidly self-assembles into 1D supramolecular columns. This kinetic preference forces the material to precipitate as fine powders or mesostructured nonwovens rather than macroscopic single crystals [1], necessitating advanced multi-modal analytical techniques.
NMR Crystallography: A Self-Validating Protocol
To bypass the limitations of SCXRD, the crystal structure was solved using a highly constrained, self-validating workflow known as NMR Crystallography . This protocol ensures that any proposed structural model is independently verified by both long-range diffraction data and short-range nuclear spin interactions.
Figure 1: Synergistic NMR crystallography workflow for structure elucidation of microcrystalline powders.
Step-by-Step Methodology
Step 1: High-Resolution X-Ray Powder Diffraction (XRPD)
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Action: Acquire XRPD data using Cu K α radiation over a 2θ range of 5–40°.
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Causality: Powder diffraction provides the unit cell dimensions. Indexing the diffraction peaks narrows the crystallographic possibilities down to 11 primitive orthorhombic space groups. However, due to the weak scattering of light atoms (C, H, N, O) at high angles, XRPD alone cannot unambiguously assign the atomic coordinates.
Step 2: 1D Solid-State NMR (13C CP-MAS)
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Action: Perform 13C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR.
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Causality: The number of distinct resonances for each chemical environment dictates the number of molecules in the asymmetric unit ( Z′ ). For this compound, the spectra confirm Z′=1 , meaning all molecules in the unit cell are crystallographically equivalent.
Step 3: Real-Space Structure Solution with Close-Contact Penalties
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Action: Utilize simulated annealing algorithms to place the molecule within the 11 candidate space groups, applying a strict close-contact penalty.
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Causality: Without SCXRD data, algorithms can easily converge on mathematically viable but chemically impossible structures (where atoms overlap). The close-contact penalty forces the system to reject unphysical packing, reducing the viable space group candidates from 11 down to 4.
Step 4: 2D ssNMR Dipolar Recoupling ( 13C−13C DQ)
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Action: Synthesize a 13C -carbonyl enriched sample and apply a supercycled symmetry-based dipolar recoupling sequence to measure Double Quantum (DQ) build-up curves.
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Causality: DQ build-up curves are highly sensitive to internuclear distances. The largest dipolar coupling observed is ~60 Hz, corresponding to an intermolecular distance of 5 Å. By simulating the DQ build-up curves for the 4 remaining space groups, only one space group ( P212121 ) perfectly matches the experimental NMR data. This acts as the ultimate self-validating filter.
Step 5: Rietveld Refinement
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Action: Refine the P212121 model against the original XRPD data.
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Validation: The refinement yields an excellent weighted profile R-factor ( wRp ) of 4.18%, definitively confirming the structure [2].
Crystallographic Data Summary
The quantitative results of the NMR Crystallography protocol are summarized below. The breaking of perfect C3 molecular symmetry is evidenced by the slight deviation in the CAr−CAr−N−H−C−O torsion angles, which is required to optimize the hydrogen bond geometry within the dense pseudohexagonal lattice.
| Parameter | Value |
| Chemical Formula | C21H33N3O3 |
| Crystal System | Orthorhombic |
| Space Group | P212121 (Noncentrosymmetric) |
| Lattice Parameter a | 14.91(5) Å |
| Lattice Parameter b | 24.05(8) Å |
| Lattice Parameter c | 6.80(2) Å |
| Molecules per Unit Cell ( Z ) | 4 |
| Asymmetric Unit ( Z′ ) | 1 |
| Torsion Angles ( CAr−CAr−N−H−C−O ) | 31.36∘ , 31.46∘ , 34.56∘ |
| Max Dipolar Coupling (ssNMR) | ~60 Hz (Intermolecular Distance: 5 Å) |
| Final Rietveld wRp | 4.18% |
Supramolecular Packing and Macrodipole Compensation
The crystal structure reveals that 1,3,5-tris(2,2-dimethylpropionylamino)benzene molecules stack cofacially along the c -axis. This stacking is driven by cooperative π−π interactions and three parallel strands of intermolecular hydrogen bonds.
The Causality of Antiferroelectric Packing: Because all hydrogen bonds in a single 1D column point in the same direction, the column generates a massive cumulative macrodipole. If these columns packed parallel to one another, the electrostatic repulsion would destabilize the crystal. To compensate, the system adopts an antiferroelectric arrangement . Neighboring supramolecular rods pack in a pseudohexagonal lattice where adjacent columns point in opposite directions. This antiparallel alignment averages the net dipolar moment of the entire crystal to zero, minimizing the global electrostatic energy.
Figure 2: Supramolecular self-assembly pathway from monomeric units to nucleating fibrils.
Mechanism of Action: Epitaxial Nucleation of Isotactic Polypropylene
Understanding the exact crystal structure of this compound explains its exceptional performance as a polymer clarifying agent. When compounded into molten isotactic polypropylene (iPP) at low concentrations (typically < 0.5 wt%), the trisamide dissolves. Upon cooling, the trisamide crystallizes before the polymer, rapidly forming a highly dispersed network of submicron fibrils via the pseudohexagonal rod packing described above.
The surface periodicity of these supramolecular fibrils—specifically the spacing of the bulky tert-butyl groups along the c -axis (6.80 Å)—provides an ideal topological match for the helical conformation of iPP polymer chains. This structural lattice matching induces epitaxial growth of the polymer [3]. By providing millions of perfectly matched nucleation sites, the additive forces the polymer to form massive quantities of ultra-small spherulites. Because these spherulites are smaller than the wavelength of visible light, they do not scatter light, thereby transforming normally opaque polypropylene into a highly transparent, clarified plastic.
References
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PubChem Compound Summary for CID 53421640: 1,3,5-Tris(2,2-dimethylpropionylamino)benzene. National Center for Biotechnology Information. Available at:[Link]
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Schmidt, M., Wittmann, J. J., Kress, R., Schneider, D., Steuernagel, S., Schmidt, H.-W., & Senker, J. (2012). Crystal Structure of a Highly Efficient Clarifying Agent for Isotactic Polypropylene. Crystal Growth & Design, 12(5), 2543–2551. Available at:[Link]
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Gensel, J., et al. (2021). Mesostructured Polymer and Glass Microfiber Nonwovens with Supramolecular 1,3,5-Benzenetrisamide Nanofibers for Air Filtration. ACS Applied Materials & Interfaces, 13(26), 31038–31046. Available at:[Link]
